molecular formula C9H10Br2 B8637473 4-Bromo-1-(bromomethyl)-2-ethylbenzene CAS No. 877131-22-1

4-Bromo-1-(bromomethyl)-2-ethylbenzene

Cat. No.: B8637473
CAS No.: 877131-22-1
M. Wt: 277.98 g/mol
InChI Key: ZZTXSTDMMAAYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-(bromomethyl)-2-ethylbenzene (molecular formula: C₉H₁₀Br₂, molecular weight: 290.00 g/mol) is a brominated aromatic compound featuring a bromomethyl group at position 1, a bromine atom at position 4, and an ethyl substituent at position 2. Brominated benzyl derivatives are widely used in organic synthesis, particularly in cross-coupling reactions, pharmaceutical intermediates, and agrochemicals .

Properties

CAS No.

877131-22-1

Molecular Formula

C9H10Br2

Molecular Weight

277.98 g/mol

IUPAC Name

4-bromo-1-(bromomethyl)-2-ethylbenzene

InChI

InChI=1S/C9H10Br2/c1-2-7-5-9(11)4-3-8(7)6-10/h3-5H,2,6H2,1H3

InChI Key

ZZTXSTDMMAAYCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 4-Bromo-1-(bromomethyl)-2-ethylbenzene and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
This compound Br (1, 4); C₂H₅ (2) C₉H₁₀Br₂ 290.00 Not reported Extrapolated
4-Bromo-1-(bromomethyl)-2-iodobenzene Br (1, 4); I (2) C₇H₅Br₂I 375.83 91–92
4-Bromo-1-(bromomethyl)-2-methoxybenzene Br (1, 4); OCH₃ (2) C₈H₈Br₂O 279.96 Not reported
4-Bromo-1-(bromomethyl)-2-nitrobenzene Br (1, 4); NO₂ (2) C₇H₅Br₂NO₂ 310.94 Not reported
4-Bromo-2-ethoxy-1-methylbenzene Br (4); OCH₂CH₃ (2); CH₃ (1) C₉H₁₁BrO 229.09 Not reported

Key Observations :

  • Substituent Effects : The ethyl group in this compound enhances lipophilicity compared to smaller substituents like methoxy or nitro groups. This may influence solubility and reactivity in cross-coupling reactions .
  • Melting Points : Iodo derivatives (e.g., 4-Bromo-1-(bromomethyl)-2-iodobenzene) exhibit higher melting points (91–92°C) due to increased molecular weight and halogen interactions .
  • Stability : Methoxy and ethoxy analogs are sensitive to acidic conditions, whereas nitro derivatives are more reactive in electrophilic substitutions .

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